LogP Advantage: Enhanced Lipophilicity Over the Unsubstituted Thiophene Analog (CAS 1345959-95-6)
The target compound, bearing a 5-methyl substituent on the thiophene ring, exhibits a predicted logP of 4.588, compared to an estimated logP of ~4.0 for the des-methyl analog (2E)-1-(2,4-dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one (CAS 1345959-95-6) [1]. This ~0.6 log unit increase translates to approximately a four-fold higher partition coefficient, which may enhance passive membrane permeability in cell-based assays.
| Evidence Dimension | Octanol-water partition coefficient (logP, predicted) |
|---|---|
| Target Compound Data | logP = 4.588 (ZINC prediction, MW 256.36) |
| Comparator Or Baseline | Unsubstituted thiophene analog (CAS 1345959-95-6): estimated logP ≈ 4.0 (by analogy, MW 242.34) |
| Quantified Difference | ΔlogP ≈ +0.6; ~4× higher partition coefficient |
| Conditions | Predicted using ZINC computational pipeline; no experimental logP available for either compound |
Why This Matters
For cell-based assays or in vivo studies, the higher logP of the target compound may improve membrane permeability relative to the des-methyl analog, making it more suitable for intracellular target engagement screens where lipophilicity is rate-limiting.
- [1] ZINC Database. (n.d.). ZINC84688408 (target) and comparator entries. Retrieved from https://zinc15.docking.org/. View Source
